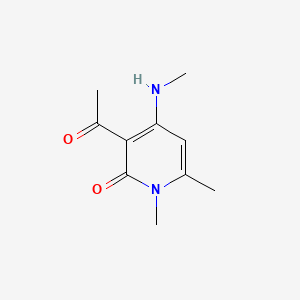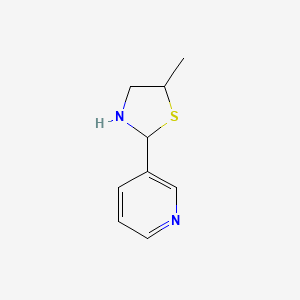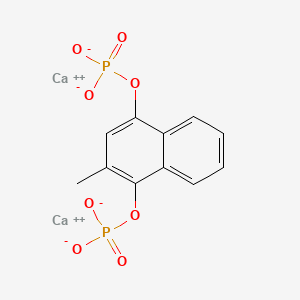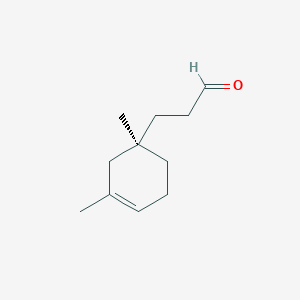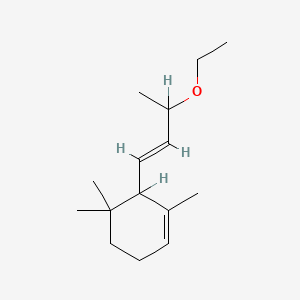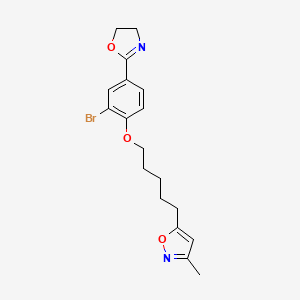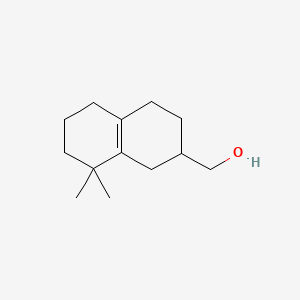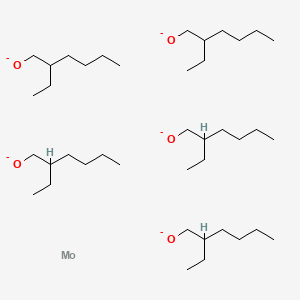
Sodium 2-((1-oxooctadec-9-enyl)amino)ethyl phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-((1-oxooctadec-9-enyl)amino)ethyl phthalate: is a chemical compound with the molecular formula C26H41NO5Na. It is a sodium salt derivative of phthalic acid and is known for its unique structural properties, which include a long aliphatic chain and a phthalate ester group. This compound is used in various industrial and research applications due to its surfactant properties and its ability to interact with biological membranes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-((1-oxooctadec-9-enyl)amino)ethyl phthalate typically involves the esterification of phthalic anhydride with 2-aminoethanol, followed by the reaction with oleic acid. The reaction conditions often include the use of a catalyst such as sulfuric acid and heating to facilitate the esterification process. The final step involves neutralizing the product with sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-((1-oxooctadec-9-enyl)amino)ethyl phthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
Sodium 2-((1-oxooctadec-9-enyl)amino)ethyl phthalate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Studied for its interactions with biological membranes and its potential as a drug delivery agent.
Medicine: Investigated for its potential therapeutic effects and as a component in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of Sodium 2-((1-oxooctadec-9-enyl)amino)ethyl phthalate involves its ability to interact with lipid bilayers and proteins. The long aliphatic chain allows it to insert into lipid membranes, altering their fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport. The phthalate ester group can also interact with proteins, potentially inhibiting or modifying their activity .
Vergleich Mit ähnlichen Verbindungen
Sodium dodecyl sulfate: Another surfactant with a similar long aliphatic chain but lacks the phthalate ester group.
Sodium lauryl ether sulfate: Similar surfactant properties but with an ether linkage instead of an amide linkage.
Sodium stearate: A simple fatty acid salt with surfactant properties but lacks the phthalate ester group.
Uniqueness: Sodium 2-((1-oxooctadec-9-enyl)amino)ethyl phthalate is unique due to its combination of a long aliphatic chain and a phthalate ester group, which provides distinct surfactant properties and the ability to interact with both lipid membranes and proteins. This dual functionality makes it particularly valuable in applications requiring both surfactant and biological interaction properties .
Eigenschaften
CAS-Nummer |
83249-61-0 |
|---|---|
Molekularformel |
C28H42NNaO5 |
Molekulargewicht |
495.6 g/mol |
IUPAC-Name |
sodium;2-[2-[[(E)-octadec-9-enoyl]amino]ethoxycarbonyl]benzoate |
InChI |
InChI=1S/C28H43NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-26(30)29-22-23-34-28(33)25-20-18-17-19-24(25)27(31)32;/h9-10,17-20H,2-8,11-16,21-23H2,1H3,(H,29,30)(H,31,32);/q;+1/p-1/b10-9+; |
InChI-Schlüssel |
PHDOFDUDTZUIMM-RRABGKBLSA-M |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NCCOC(=O)C1=CC=CC=C1C(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCOC(=O)C1=CC=CC=C1C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one](/img/structure/B12666887.png)
